molecular formula C10H12O2 B6181024 rac-(1s,3s)-1-phenylcyclobutane-1,3-diol CAS No. 2613385-65-0

rac-(1s,3s)-1-phenylcyclobutane-1,3-diol

Cat. No. B6181024
CAS RN: 2613385-65-0
M. Wt: 164.2
InChI Key:
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Description

Rac-(1s,3s)-1-phenylcyclobutane-1,3-diol, also known as racemic 1-phenylcyclobutane-1,3-diol, is an organic compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. It is a unique compound in that it has two distinct stereoisomers, which makes it a chiral compound. The two stereoisomers are known as the (1S,3S) and (1R,3R) isomers, and both of them are of interest for their potential applications in the field of chemistry.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol is not well understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, which leads to its various biochemical and physiological effects.
Biochemical and Physiological Effects
Rac-(1s,3s)-1-phenylcyclobutane-1,3-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have some potential therapeutic effects in the treatment of various conditions, such as diabetes, obesity, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Rac-(1s,3s)-1-phenylcyclobutane-1,3-diol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively simple compound to synthesize, making it a good choice for laboratories. Additionally, it has two distinct stereoisomers, which makes it a chiral compound and thus of interest for its potential applications in the field of asymmetric synthesis. However, it is important to note that the compound has not been studied extensively, and thus its mechanism of action is not well understood.

Future Directions

There are a number of potential future directions for the research and development of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, as it has been shown to have some potential therapeutic effects in the treatment of various conditions. Additionally, further research could be conducted to better understand its mechanism of action, as well as to develop more efficient and cost-effective synthesis methods. Finally, further research could be conducted to explore its potential applications in the field of asymmetric synthesis, as it has two distinct stereoisomers.

Synthesis Methods

The synthesis of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol is a relatively simple process that can be accomplished in a few steps. The synthesis begins with the reaction of 1-bromobutane and phenylmagnesium bromide, which yields 1-phenylcyclobutane-1,3-diol. This compound is then reacted with sodium hydroxide to yield the desired rac-(1s,3s)-1-phenylcyclobutane-1,3-diol. The reaction is carried out in an aqueous medium and is relatively simple, making it a good choice for laboratories.

Scientific Research Applications

Rac-(1s,3s)-1-phenylcyclobutane-1,3-diol has been studied for its potential applications in the field of synthetic organic chemistry. It is a unique compound in that it has two distinct stereoisomers, which makes it a chiral compound. This makes it of interest for its potential applications in the field of asymmetric synthesis. It has also been studied for its potential applications in the field of medicinal chemistry, as it has been shown to have some potential medicinal properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Phenylmagnesium bromide", "Cyclobutanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of racemic 1-phenylcyclobutan-1-ol by reacting phenylmagnesium bromide with cyclobutanone in the presence of dry ether.", "Step 2: Reduction of racemic 1-phenylcyclobutan-1-ol to racemic 1-phenylcyclobutan-1-ol using sodium borohydride in methanol.", "Step 3: Preparation of racemic 1-phenylcyclobutane-1,3-diol by reacting racemic 1-phenylcyclobutan-1-ol with hydrochloric acid and sodium hydroxide in water.", "Step 4: Separation of racemic 1-phenylcyclobutane-1,3-diol into its enantiomers using chiral chromatography." ] }

CAS RN

2613385-65-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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